N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Introduction to N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(Prop-2-en-1-yl)-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}acetamide in Contemporary Medicinal Chemistry
Historical Context of Benzodioxin-Triazole Hybrid Compounds in Drug Discovery
Benzodioxin and triazole derivatives have independently shaped medicinal chemistry for decades. The benzodioxin moiety, a bicyclic ether structure, has been integral to drugs targeting neurological and cardiovascular systems due to its metabolic stability and ability to modulate lipophilicity. Meanwhile, 1,2,4-triazole rings have been extensively explored for their broad-spectrum bioactivities, including antifungal, antibacterial, and anticancer properties. The fusion of these pharmacophores represents a deliberate strategy to synergize their individual advantages.
Early benzodioxin-triazole hybrids emerged in the 1990s, inspired by the success of azole antifungals like fluconazole. For instance, triazolo[4,5-f]-quinolinone carboxylic acids demonstrated potent antimicrobial activity against Escherichia coli (MIC: 12.5–25 μg/mL). Subsequent innovations incorporated pyridine and sulfur-based linkers to enhance target affinity and solubility. A pivotal advancement was the use of thioacetamide bridges, which improved interactions with enzymes like cytochrome P450 and kinase domains.
Structural Evolution of Key Hybrids
Rationale for Structural Integration of Allyl-Propargyl and Pyridinyl Motifs
The compound’s design employs three strategic elements:
- Allyl-Propargyl Substituent : The prop-2-en-1-yl group at the triazole’s N4 position introduces steric bulk and potential for covalent interactions. Allyl groups are known to enhance binding to hydrophobic enzyme pockets, as seen in c-Met kinase inhibitors like AMG 337 (IC~50~: 1 nM). This motif may also facilitate metabolic stability by resisting oxidative degradation.
- Pyridin-2-yl Moiety : Positioned at C5 of the triazole, the pyridine ring serves dual roles. Its nitrogen atoms participate in hydrogen bonding with kinase ATP-binding sites, as demonstrated in SAR125844’s inhibition of MET kinase mutants (IC~50~: 0.22–81 nM). Additionally, pyridine’s aromatic system enables π-π stacking with tyrosine residues in enzymatic targets.
- Thioacetamide Linker : The sulfanyl bridge between the triazole and benzodioxin units augments electronic delocalization and flexibility. Similar linkers in bis-1,2,4-triazoles improved antibacterial potency against Bacillus proteus (MIC: 0.5 μg/mL), likely by enhancing membrane permeability.
Comparative Analysis of Motif Contributions
Properties
CAS No. |
573970-62-4 |
|---|---|
Molecular Formula |
C20H19N5O3S |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H19N5O3S/c1-2-9-25-19(15-5-3-4-8-21-15)23-24-20(25)29-13-18(26)22-14-6-7-16-17(12-14)28-11-10-27-16/h2-8,12H,1,9-11,13H2,(H,22,26) |
InChI Key |
ZKCUOBDDKNGJDQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution-Based Alkylation
The core strategy involves alkylation of 1,2,4-triazole-3-thiol intermediates with halogenated acetamide derivatives. A representative protocol involves reacting 4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in the presence of cesium carbonate (Cs₂CO₃) as a base. The reaction proceeds in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, achieving a yield of 68–72%.
Key mechanistic steps :
-
Deprotonation of the thiol group by Cs₂CO₃ to form a thiolate anion.
-
Nucleophilic attack on the α-carbon of the chloroacetamide derivative.
-
Elimination of chloride ion to form the sulfanyl acetamide linkage.
Optimization parameters :
-
Base selection: Cs₂CO₃ outperforms K₂CO₃ or NaH due to superior solubility in DMF.
-
Solvent polarity: DMF enhances reaction rate compared to THF or acetonitrile.
-
Temperature: Yields drop below 60% at temperatures <70°C due to incomplete deprotonation.
Sequential Cyclization and Functionalization
An alternative route employs stepwise construction of the triazole ring (Figure 1):
Step 1 : Synthesis of 4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
-
Condensation of prop-2-en-1-amine with pyridine-2-carbohydrazide forms a hydrazone intermediate.
-
Cyclization with carbon disulfide (CS₂) in ethanol under reflux yields the triazole-thiol precursor (84% purity).
Step 2 : Acetamide coupling
-
Reaction with 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in acetone at 40°C for 24 hours.
-
Potassium carbonate (K₂CO₃) facilitates thioether bond formation, yielding the target compound in 65% isolated yield after recrystallization.
Table 1 : Comparative analysis of alkylation methods
| Parameter | Cs₂CO₃/DMF Method | K₂CO₃/Acetone Method |
|---|---|---|
| Reaction Time (h) | 12 | 24 |
| Yield (%) | 72 | 65 |
| Purity (HPLC, %) | 98.5 | 97.2 |
| Scalability (kg) | ≤5 | ≤10 |
Intermediate Synthesis and Characterization
Benzodioxin Acetamide Precursor
N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide derivatives are synthesized via Friedel-Crafts acylation:
-
Reacting 1,4-benzodioxan-6-amine with chloroacetyl chloride in dichloromethane (DCM).
-
Triethylamine (TEA) acts as an acid scavenger, maintaining a pH >9 to prevent N-dealkylation.
Critical quality attributes :
Triazole-Thiol Intermediate
The 4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol intermediate requires strict oxygen-free conditions during synthesis to prevent disulfide formation. Key characterization data:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.65 (d, J=4.8 Hz, 1H, pyridine-H), 7.85–7.78 (m, 2H, pyridine-H), 5.95–5.82 (m, 1H, allyl-H), 5.30 (dd, J=17.2, 1.6 Hz, 1H), 5.18 (dd, J=10.4, 1.2 Hz, 1H), 4.65 (d, J=5.6 Hz, 2H, allyl-CH₂).
-
HR-MS (ESI+) : m/z calc. for C₁₀H₁₁N₄S [M+H]⁺ 231.0701, found 231.0705.
Purification and Analytical Control
Crystallization Techniques
Recrystallization from ethanol/water (7:3 v/v) removes unreacted starting materials and dimeric byproducts. Process parameters:
Chromatographic Purification
For lab-scale batches (<100 g), silica gel chromatography (hexane/ethyl acetate 1:1) resolves:
Table 2 : HPLC method validation results
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Retention time (min) | 12.7 | ±0.2 |
| Tailing factor | 1.08 | ≤1.2 |
| LOD (μg/mL) | 0.12 | ≤0.5 |
Scalability and Industrial Considerations
Continuous Flow Synthesis
Pilot-scale studies (10–50 kg batches) demonstrate advantages of flow chemistry:
-
Mixing 0.5 M triazole-thiol and 0.55 M acetamide solutions at 85°C in a tubular reactor (residence time: 30 min).
-
Yields increase to 78% with 20% reduction in DMF consumption compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions could target the double bonds in the prop-2-en-1-yl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced derivatives, as well as substituted analogs with various functional groups.
Scientific Research Applications
Overview
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Its unique structure combines a benzodioxin moiety with a triazole and pyridine component, suggesting diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit antimicrobial properties. The presence of the triazole ring is known to enhance the compound's ability to inhibit bacterial and fungal growth. Studies have shown that derivatives of triazole compounds can effectively combat resistant strains of bacteria and fungi due to their unique mechanisms of action .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Triazole derivatives have been studied for their ability to inhibit key enzymes involved in cancer cell proliferation. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways . The benzodioxin moiety may also contribute to the modulation of cancer-related pathways, making this compound a candidate for further investigation in cancer therapy.
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds structurally related to N-(2,3-dihydro-1,4-benzodioxin) have shown promising cholinesterase inhibitory activity. This suggests that the compound may enhance cholinergic transmission by preventing the breakdown of acetylcholine, thus improving cognitive function in affected individuals .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of various triazole derivatives against common pathogens. The results indicated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin) displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted that modifications to the triazole ring could enhance antimicrobial potency .
Case Study 2: Anticancer Activity
In another research initiative focusing on anticancer properties, derivatives of the compound were synthesized and tested against multiple cancer cell lines. Results showed that certain modifications led to increased cytotoxicity and apoptosis induction in breast and colon cancer cells. These findings suggest that N-(2,3-dihydro-1,4-benzodioxin) derivatives could serve as lead compounds for developing new anticancer agents .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Impact of Substituent Variations
Heterocyclic Core Modifications
ADME Considerations
- Lipophilicity: The target compound’s XLogP3 (2.2) balances membrane permeability and solubility. Ethyl-substituted analogs may exhibit lower logP, favoring renal excretion .
- Metabolic Stability: Allyl and furylmethyl groups may undergo cytochrome P450-mediated oxidation, whereas oxadiazoles resist degradation .
Biological Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a benzodioxin moiety and a triazole ring. Its chemical formula is , and it has a molecular weight of 368.44 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance:
- Antibacterial Properties : Compounds with the benzodioxin structure have shown moderate to strong antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : The presence of the triazole moiety is known to enhance antifungal activity, making it a candidate for further exploration in treating fungal infections.
Anticancer Properties
Preliminary studies suggest that this compound may also possess anticancer properties:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Studies : A study on similar triazole derivatives reported significant cytotoxicity against various cancer cell lines, indicating potential efficacy in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Moderate to strong | |
| Antifungal | Enhanced activity | |
| Cytotoxicity | Significant against cancer cells |
Case Studies
- Antimicrobial Screening : A series of derivatives were synthesized and screened for their antimicrobial activity. The results indicated that modifications to the triazole ring significantly influenced antibacterial potency.
- Cytotoxicity Assays : In vitro assays demonstrated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin...) exhibit IC50 values in the micromolar range against several cancer cell lines, suggesting a promising avenue for cancer treatment.
Q & A
Q. What experimental frameworks best integrate pharmacokinetic and toxicological profiling in early development?
- Methodological Answer :
- In Silico Tools : Use SwissADME for predicting LogP, blood-brain barrier penetration, and CYP inhibition .
- Zebrafish Toxicity Models : Acute toxicity (LC) and teratogenicity screening within 96 hours post-fertilization .
- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction (<5% suggests high tissue distribution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
